An In-depth Technical Guide to (1-(4-Methylphenyl)vinyl)phosphonic Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (1-(4-Methylphenyl)vinyl)phosphonic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (1-(4-Methylphenyl)vinyl)phosphonic acid, a member of the α-arylvinylphosphonic acid family. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. The focus is on the para-isomer, (1-(4-Methylphenyl)vinyl)phosphonic acid, due to its synthetic accessibility and relevance in organic chemistry.
Introduction and Chemical Identity
(1-(4-Methylphenyl)vinyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a vinylidene carbon, which in turn is bonded to a 4-methylphenyl (p-tolyl) group. This structure combines the features of a vinylphosphonic acid with those of an aromatic system, suggesting a range of potential chemical and biological activities. Phosphonic acids are known for their ability to mimic phosphates in biological systems, act as enzyme inhibitors, and serve as versatile intermediates in organic synthesis.[1] The introduction of the 4-methylphenylvinyl moiety is expected to modulate these properties, offering opportunities for the development of novel materials and therapeutic agents.
Table 1: Chemical Identity of (1-(4-Methylphenyl)vinyl)phosphonic Acid
| Property | Value |
| IUPAC Name | (1-(4-Methylphenyl)vinyl)phosphonic acid |
| Synonyms | (1-(p-Tolyl)vinyl)phosphonic acid |
| Molecular Formula | C₉H₁₁O₃P |
| Molecular Weight | 198.16 g/mol |
| Chemical Structure | ![]() |
Note: The chemical structure image is a representation.
Synthesis and Purification
The synthesis of (1-(4-Methylphenyl)vinyl)phosphonic acid can be approached through a two-step process: the formation of its diethyl ester precursor, followed by hydrolysis to the free acid. This strategy is common for the preparation of phosphonic acids due to the stability and ease of handling of the phosphonate ester intermediates.
A plausible and documented approach for the synthesis of the diethyl ester is the silver-catalyzed phosphorylation of 4-methylstyrene.[2] This method provides a direct route to the desired vinylphosphonate.
Experimental Protocol: Silver-Catalyzed Phosphorylation of 4-Methylstyrene [2]
-
Materials: Diethylphosphonate, 4-methylstyrene, potassium persulfate (K₂S₂O₈), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), silver nitrate (AgNO₃), and dry toluene.
-
Procedure:
-
To a 25-mL Schlenk flask equipped with a high-vacuum PTFE valve-to-glass seal, add diethylphosphonate (0.45 mmol), 4-methylstyrene (0.3 mmol), potassium persulfate (0.6 mmol), TEMPO (0.12 mmol), AgNO₃ (0.015 mmol), and dry toluene (2.0 mL).
-
Seal the flask under an inert atmosphere (e.g., air, as specified in the reference) and stir the mixture at 100 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (E)-diethyl (4-methylstyryl)phosphonate.
-
Caption: Synthetic workflow for diethyl (1-(4-methylphenyl)vinyl)phosphonate.
The dealkylation of diethyl phosphonates to their corresponding phosphonic acids is a well-established transformation.[3] The use of trimethylsilyl bromide (TMSBr) followed by methanolysis is a common and effective method.[4]
Experimental Protocol: Hydrolysis of Diethyl (1-(4-Methylphenyl)vinyl)phosphonate [4]
-
Materials: Diethyl (1-(4-methylphenyl)vinyl)phosphonate, dry dichloromethane (CH₂Cl₂), trimethylsilyl bromide (TMSBr), and methanol (MeOH).
-
Procedure:
-
In an oven-dried Schlenk flask, dissolve diethyl (1-(4-methylphenyl)vinyl)phosphonate in dry CH₂Cl₂.
-
Cool the solution to 0 °C and add TMSBr dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl ester intermediate.
-
Remove the methanol under reduced pressure to yield the crude (1-(4-Methylphenyl)vinyl)phosphonic acid. Further purification can be achieved by recrystallization.
-
Caption: Hydrolysis workflow to the target phosphonic acid.
Physicochemical and Spectroscopic Properties
Direct experimental data for (1-(4-Methylphenyl)vinyl)phosphonic acid is scarce. The properties presented below are a combination of data for its diethyl ester precursor and predicted values based on related compounds.
Table 2: Physicochemical Properties
| Property | Diethyl (1-(4-Methylphenyl)vinyl)phosphonate | (1-(4-Methylphenyl)vinyl)phosphonic Acid (Predicted) |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
| Melting Point | Not reported | Expected to be a solid with a defined melting point |
| Solubility | Soluble in common organic solvents | Soluble in polar solvents (water, alcohols, DMSO) |
| pKa | Not applicable | pKa1 ≈ 1-2, pKa2 ≈ 6-7 (estimated based on vinylphosphonic acid) |
The spectroscopic data for the diethyl ester provides a strong foundation for the characterization of the final acid.
Table 3: NMR Spectroscopic Data for Diethyl (1-(4-Methylphenyl)vinyl)phosphonate [2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.50-7.40 | m | Aromatic-H & Vinyl-Hα | |
| 6.90 | d | 8 | Aromatic-H | |
| 6.08 | t | 20 | Vinyl-Hβ | |
| 4.15-4.08 | m | -OCH₂CH₃ | ||
| 2.37 | s | Ar-CH₃ | ||
| 1.35 | t | 8 | -OCH₂CH₃ | |
| ¹³C NMR | 148.2 (d) | J(C-P) = 7 | C-P | |
| 139.9 | Aromatic-C | |||
| 129.4 | Aromatic-C | |||
| 126.3 (d) | J(C-P) = 23 | Aromatic-C | ||
| 112.5 (d) | J(C-P) = 191 | =CH-P | ||
| 61.8 (d) | J(C-P) = 5 | -OCH₂CH₃ | ||
| 21.4 | Ar-CH₃ | |||
| 16.3 (d) | J(C-P) = 6 | -OCH₂CH₃ | ||
| ³¹P NMR | 20.1 | s | P=O |
Note: NMR data is for the related (E)-diethyl (4-methylstyryl)phosphonate as a close proxy.
Upon hydrolysis to the phosphonic acid, the following changes in the NMR spectra are anticipated:
-
¹H NMR: The signals for the ethyl groups (-OCH₂CH₃ and -OCH₂CH₃) will disappear. A broad singlet corresponding to the acidic P-OH protons will appear, typically in the downfield region (δ > 10 ppm), and its chemical shift will be dependent on the solvent and concentration.
-
³¹P NMR: The chemical shift is expected to change upon hydrolysis and will be highly sensitive to the pH of the solution.[5][6] A shift to a different resonance, likely in the range of 15-30 ppm, is expected.
Reactivity and Potential Applications
The reactivity of (1-(4-Methylphenyl)vinyl)phosphonic acid is dictated by the phosphonic acid moiety and the vinyl group.
-
Phosphonic Acid Group: This group can undergo esterification, be converted to phosphonic chlorides, and form complexes with metal ions. Its acidity allows for its use in proton exchange membranes for fuel cells.
-
Vinyl Group: The double bond can participate in polymerization and copolymerization reactions, leading to the formation of functional polymers.[7] It can also undergo addition reactions.
-
Enzyme Inhibition: As a phosphate mimic, this compound could be investigated as an inhibitor of enzymes involved in phosphate metabolism, such as phosphatases and kinases.[1]
-
Antiviral Agents: Copolymers of vinylphosphonic acid have demonstrated antiviral activity, suggesting that polymers derived from (1-(4-Methylphenyl)vinyl)phosphonic acid could also possess such properties.
-
Bone Targeting: The phosphonic acid group has a strong affinity for hydroxyapatite, the main component of bone. This makes it a potential candidate for the development of bone-targeting drugs or imaging agents.
-
Adhesion Promotion and Corrosion Inhibition: Vinylphosphonic acid and its polymers are known for their excellent adhesion to metal surfaces and their anti-corrosion properties. The 4-methylphenyl group may enhance these properties through increased hydrophobicity.
-
Dental Cements: Poly(vinylphosphonic acid) is used in dental cements, and derivatives could offer improved mechanical or adhesive properties.
Conclusion
(1-(4-Methylphenyl)vinyl)phosphonic acid represents a versatile molecule with significant potential in both materials science and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. Further research into this and related α-arylvinylphosphonic acids is warranted to fully explore their properties and unlock their potential.
References
- 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. (URL not available)
- Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphoryl
-
Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. [Link]
-
Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC. [Link]
-
Polymerization of Diethyl Vinylphosphonate Mediated by Rare-Earth Tris(amide) Compounds | Request PDF. [Link]
-
A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]
-
[Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Water Uptake, Thin-Film Characterization, and Gravimetric pH- Sensing of Poly(vinylphosphonate)-Based Hydrogels - mediaTUM. [Link]
-
1H and 31P NMR spectra of substituted methylphosphonic acids with indirect determination of 31P shifts | Scilit. [Link]
-
A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates - Semantic Scholar. [Link]
-
1 H NMR spectrum of the compound 1 | Download Scientific Diagram. [Link]
-
H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester - Macromolecules - Figshare. [Link]
-
VINYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. [Link]
-
Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. [Link]
-
1H NMR of phosphonic acid - Chemistry Stack Exchange. [Link]
-
P-(4-Methylphenyl)phosphonic acid | C7H9O3P | CID 101351 - PubChem - NIH. [Link]
-
diethyl [(phenylsulfonyl)methyl]phosphonate - Organic Syntheses Procedure. [Link]
-
(PDF) Biological Activity of Aminophosphonic Acids. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
Sources
- 1. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]

